Lipophilicity and Predicted Solubility
The 4-Methylcyclopentane-1,2-dicarboxylic acid exhibits distinct physicochemical properties compared to its unsaturated analog, 4-Methylenecyclopentane-1,2-dicarboxylic acid, and the unsubstituted cyclopentane-1,2-dicarboxylic acid. The target compound has a molecular weight of 172.18 g/mol, which is slightly higher than the 170.16 g/mol of the 4-methylene analog and the 146.14 g/mol of the unsubstituted analog. More importantly, the calculated LogP for 4-Methylcyclopentane-1,2-dicarboxylic acid is 0.8179 , which can be compared to the unsubstituted cyclopentane-1,2-dicarboxylic acid (estimated LogP ~0.2) [1], indicating increased lipophilicity and potentially altered membrane permeability and protein binding.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.8179 (Calculated) |
| Comparator Or Baseline | Cyclopentane-1,2-dicarboxylic acid, estimated LogP ~0.2 |
| Quantified Difference | Increased lipophilicity (ΔLogP ~0.6) |
| Conditions | In silico prediction; values are for neutral species. |
Why This Matters
The increased lipophilicity can significantly impact a molecule's pharmacokinetic properties, such as absorption, distribution, and ability to cross biological membranes, making this analog a distinct and non-substitutable starting point for lead optimization.
- [1] PubChem. Cyclopentane-1,2-dicarboxylic acid. Computed Properties. View Source
